4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O6S and its molecular weight is 474.53. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Hirshfeld Surfaces
Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has contributed significantly to understanding the molecular structure of compounds structurally related to the given chemical name. These derivatives were synthesized and characterized by spectral studies, including IR, 1H NMR, and 13C NMR, and their three-dimensional molecular structures were confirmed by single-crystal X-ray diffraction. The study also utilized Hirshfeld surfaces computational method to quantify intermolecular interactions, highlighting the importance of H…H intercontacts. Moreover, the in vitro biological activities, specifically antioxidant and antibacterial properties, were evaluated, demonstrating the potential for practical applications in biomedical fields (Karanth et al., 2019).
Anticancer Evaluation
The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity have showcased the relevance of these compounds in cancer research. The compounds were tested against several cancer cell lines, including breast, lung, colon, and ovarian cancer, where they exhibited moderate to excellent anticancer activities, in some cases surpassing the reference drug, etoposide. This underscores the potential of 1,3,4-oxadiazole derivatives in developing new anticancer therapies (Ravinaik et al., 2021).
Photoinduced Molecular Rearrangements
The study of photochemistry of 1,2,4-oxadiazoles in the presence of sulphur nucleophiles leading to the synthesis of 1,2,4-thiadiazoles illustrates the chemical versatility and reactivity of oxadiazole derivatives under specific conditions. This research provides insights into the mechanisms of photo-induced reactions and their potential for creating novel compounds with unique structures and properties, opening new avenues for chemical synthesis and applications (Vivona et al., 1997).
Enzyme Inhibition and Molecular Docking
The synthesis of novel acridine-acetazolamide conjugates and their investigation as inhibitors of carbonic anhydrases highlight the application of 1,3,4-oxadiazole derivatives in enzyme inhibition studies. These compounds were found to inhibit carbonic anhydrase isoforms in low micromolar and nanomolar ranges, demonstrating their potential as lead compounds for developing new therapeutic agents. The study also delineated structure-activity relationships (SAR), providing valuable information for the design of more potent inhibitors (Ulus et al., 2016).
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-5-6-13-26(2)33(28,29)17-10-7-15(8-11-17)20(27)23-22-25-24-21(32-22)18-12-9-16(30-3)14-19(18)31-4/h7-12,14H,5-6,13H2,1-4H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPYMMQRVEVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.